3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes an indole fused to a pyrimidine ring. The presence of amino and chloro substituents adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole derivatives with pyrimidine precursors under controlled conditions. For example, the reaction of 3-amino-1H-indole-2-carboxylates with chloro-substituted pyrimidines can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as refluxing with specific solvents, use of catalysts, and controlled temperature and pressure conditions are employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with altered substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogen, alkyl, or aryl groups .
Scientific Research Applications
3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a building block for pharmaceuticals
Mechanism of Action
The mechanism of action of 3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. For example, it may inhibit certain kinases involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidoindoles and indole derivatives, such as:
- 3-amino-1H-indole-2-carboxylates
- 5H-pyrimido[5,4-b]indol-4-one derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives .
Uniqueness
What sets 3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and chloro groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H7ClN4O |
---|---|
Molecular Weight |
234.64 g/mol |
IUPAC Name |
3-amino-8-chloro-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C10H7ClN4O/c11-5-1-2-7-6(3-5)8-9(14-7)10(16)15(12)4-13-8/h1-4,14H,12H2 |
InChI Key |
YTJRLYYBVGFTOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C(=O)N(C=N3)N |
Origin of Product |
United States |
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